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Compound of Interest

Compound Name: Loratadine hydrochloride

Cat. No.: B8087836 Get Quote

AN-PH-024

Introduction
Loratadine is a widely used second-generation antihistamine for the symptomatic relief of

allergies. It is classified as a Biopharmaceutical Classification System (BCS) Class II drug,

characterized by low aqueous solubility and high permeability.[1] This low solubility can lead to

a delayed onset of action and variable bioavailability.[2][3] Fast-disintegrating tablets (FDTs)

offer a promising solution by rapidly disintegrating in the oral cavity without the need for water,

leading to enhanced patient compliance and potentially faster therapeutic effect.[4][5][6]

This application note provides a detailed protocol for the formulation and evaluation of fast-

disintegrating Loratadine tablets (10 mg) using the direct compression method.[7][8][9] It

covers the selection of excipients, manufacturing process, and comprehensive evaluation

parameters to achieve tablets with optimal physical characteristics and rapid drug release.

Logical Framework for Formulation
The selection and concentration of excipients are critical for developing FDTs with desired

properties such as rapid disintegration and sufficient mechanical strength.[10] The diagram

below illustrates the relationship between key formulation variables and tablet quality attributes.
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Formulation Variables

Process Parameter

Tablet Quality Attributes

Superdisintegrant
(Type & Conc.)

Disintegration Time

 Decreases

Hardness
 Decreases

Dissolution Rate

 Increases

Diluent
(e.g., Mannitol, MCC)  Affects

 Affects

Binder
(e.g., PVP K30)

 Increases

 Increases

Compression Force

 Increases

 Increases

Friability

 Decreases

 Directly Related

 Inversely Related

Click to download full resolution via product page

Caption: Interplay of formulation variables and their impact on tablet properties.

Materials and Reagents
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Material Grade Supplier Purpose

Loratadine USP/Ph. Eur. (Specify)
Active Pharmaceutical

Ingredient (API)

Crospovidone

(Polyplasdone XL)
NF (Specify) Superdisintegrant

Croscarmellose

Sodium (Ac-Di-Sol)
NF (Specify) Superdisintegrant

Sodium Starch

Glycolate (Primogel)
NF (Specify) Superdisintegrant

Mannitol USP/Ph. Eur. (Specify) Diluent, Sweetener

Microcrystalline

Cellulose (Avicel PH-

102)

NF (Specify)
Diluent, Binder,

Disintegrant

Aspartame NF (Specify) Sweetener

Magnesium Stearate NF (Specify) Lubricant

Colloidal Silicon

Dioxide (Aerosil 200)
NF (Specify) Glidant

0.1 N Hydrochloric

Acid
AR Grade (Specify) Dissolution Medium

Potassium

Dihydrogen

Phosphate

AR Grade (Specify) Buffer Component

Sodium Hydroxide AR Grade (Specify) pH Adjustment

Experimental Workflow
The overall process for developing and evaluating Loratadine FDTs is outlined below. It follows

a systematic approach from material characterization to final product stability assessment.
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Preparation

Processing (Direct Compression)

Evaluation & Optimization

1. API & Excipient Sourcing
and Characterization

2. Drug-Excipient Compatibility
(FTIR Studies)

3. Formulation Design
(Varying Superdisintegrants)

4. Sifting & Weighing

5. Geometric Mixing of
API and Excipients

6. Lubrication
(Addition of Mg Stearate)

7. Pre-Compression Evaluation
(e.g., Angle of Repose, Carr's Index)

8. Tablet Compression

9. Post-Compression Evaluation
(Hardness, Friability, DT, etc.)

10. In-Vitro Dissolution Studies

11. Data Analysis &
Selection of Optimized Batch

12. Stability Studies on
Optimized Batch (ICH Guidelines)

Click to download full resolution via product page

Caption: Workflow for Loratadine FDT formulation, evaluation, and optimization.

Protocols
Protocol 1: Formulation by Direct Compression
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The direct compression method is a simple and cost-effective process for manufacturing FDTs.

[11]

Sifting: Pass Loratadine, superdisintegrant, diluent, and other excipients (except lubricant)

through a #40 sieve. Sift magnesium stearate separately through a #60 sieve.

Blending: Accurately weigh all ingredients as per the formulations in Table 1. Mix Loratadine

with the diluents in a blender for 10 minutes.

Superdisintegrant Addition: Add the specified superdisintegrant to the blend and mix for

another 10 minutes.

Lubrication: Add the sifted magnesium stearate and colloidal silicon dioxide to the powder

blend and mix for 3-5 minutes.[9] Avoid over-mixing to prevent negative effects on tablet

hardness and dissolution.[9]

Compression: Compress the final blend into tablets using a rotary tablet press with 8 mm

round, flat-faced punches to a target weight of 150 mg.

Table 1: Example Formulations of Loratadine FDTs (All quantities in mg/tablet)
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Ingredien
t

F1 F2 F3 F4 F5 F6

Loratadine 10 10 10 10 10 10

Crospovido

ne
6 9 - - - -

Croscarmel

lose

Sodium

- - 6 9 - -

Sodium

Starch

Glycolate

- - - - 6 9

Mannitol 125 122 125 122 125 122

Aspartame 3 3 3 3 3 3

Colloidal

Silicon

Dioxide

3 3 3 3 3 3

Magnesiu

m Stearate
3 3 3 3 3 3

Total

Weight

(mg)

150 150 150 150 150 150

Protocol 2: Pre-Compression Powder Evaluation
Evaluate the final powder blend for its physical properties to ensure good flowability and

compressibility.[2]

Bulk Density (BD) & Tapped Density (TD): Weigh a 10 g sample of the powder blend and

pour it into a 50 mL measuring cylinder. Record the initial volume (Bulk Volume). Tap the

cylinder 100 times and record the final volume (Tapped Volume). Calculate BD = Weight/Bulk

Volume and TD = Weight/Tapped Volume.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://ijrpr.com/uploads/V6ISSUE5/IJRPR46401.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8087836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carr’s Index (%): Calculate using the formula: [(TD - BD) / TD] x 100.

Hausner's Ratio: Calculate using the formula: TD / BD.

Angle of Repose: Use the fixed funnel method. Allow the powder to flow through a funnel

onto a horizontal surface. Measure the height (h) and radius (r) of the powder cone and

calculate the angle using: θ = tan⁻¹(h/r).

Protocol 3: Post-Compression Tablet Evaluation
Evaluate the compressed tablets to ensure they meet quality control specifications.[5]

Hardness: Measure the crushing strength of 6 tablets using a Monsanto or Pfizer hardness

tester. The target is typically 3-4 kg/cm ².

Friability: Weigh 10 tablets (W_initial), place them in a Roche friabilator, and rotate at 25 rpm

for 4 minutes. Remove dust and re-weigh the tablets (W_final). A friability of less than 1% is

acceptable.[5] Calculate using: [(W_initial - W_final) / W_initial] x 100.

Weight Variation: Individually weigh 20 tablets and calculate the average weight. The

deviation of individual tablets from the average should be within compendial limits.

Drug Content Uniformity: Randomly select 10 tablets. Crush one tablet and dissolve it in 100

mL of 0.1 N HCl. Filter the solution and analyze the drug content using a UV-Visible

Spectrophotometer at λmax ~275 nm.[1]

Wetting Time: Place a tablet on a piece of tissue paper folded twice in a small petri dish

containing 6 mL of water. Measure the time required for complete wetting of the tablet.

In-Vitro Disintegration Time: Perform the test on 6 tablets using a USP disintegration

apparatus with 900 mL of purified water at 37 ± 0.5°C. The tablets should disintegrate within

30 seconds.[2][5]

Protocol 4: In-Vitro Dissolution Study
Apparatus: USP Dissolution Apparatus II (Paddle).

Dissolution Medium: 900 mL of 0.1 N HCl or pH 6.8 phosphate buffer.[2][12]
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Temperature: 37 ± 0.5°C.

Paddle Speed: 50 rpm.

Procedure: Place one tablet in each dissolution vessel. Withdraw 5 mL samples at 2, 4, 6, 8,

10, 15, and 30 minutes. Replace each sample with an equal volume of fresh, pre-warmed

dissolution medium.

Analysis: Filter the samples and measure the absorbance using a UV-Visible

Spectrophotometer at the predetermined λmax. Calculate the cumulative percentage of drug

released at each time point.

Protocol 5: Stability Studies
Storage: Store the optimized tablet formulation in sealed, moisture-proof containers.

Conditions: Conduct accelerated stability studies according to ICH guidelines at 40°C ± 2°C

and 75% ± 5% relative humidity (RH) for a period of 3-6 months.[5][13][14]

Testing: At specified intervals (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate

them for physical appearance, hardness, friability, disintegration time, and in-vitro drug

release to determine the shelf life.[5][13]

Data Presentation & Results
The following tables summarize the expected results for the pre-compression and post-

compression evaluation of the example formulations.

Table 2: Pre-Compression Evaluation of Powder Blends
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Formulati
on

Bulk
Density
(g/mL)

Tapped
Density
(g/mL)

Carr’s
Index (%)

Hausner'
s Ratio

Angle of
Repose
(°)

Flow
Property

F1 0.52 ± 0.02 0.61 ± 0.01 14.75 ± 0.5 1.17 ± 0.02 28.5 ± 0.8 Good

F2 0.51 ± 0.01 0.60 ± 0.02 15.00 ± 0.6 1.18 ± 0.03 29.1 ± 0.5 Good

F3 0.54 ± 0.03 0.64 ± 0.02 15.63 ± 0.7 1.19 ± 0.01 30.3 ± 0.7 Good

F4 0.53 ± 0.02 0.63 ± 0.01 15.87 ± 0.4 1.19 ± 0.02 30.8 ± 0.9 Good

F5 0.50 ± 0.01 0.59 ± 0.02 15.25 ± 0.5 1.18 ± 0.03 29.6 ± 0.6 Good

F6 0.49 ± 0.02 0.58 ± 0.01 15.52 ± 0.6 1.18 ± 0.01 29.9 ± 0.4 Good

Table 3: Post-Compression Evaluation of Loratadine FDTs

Formulati
on

Hardness
( kg/cm ²)

Friability
(%)

Drug
Content
(%)

Wetting
Time
(sec)

Disintegr
ation
Time
(sec)

% Drug
Release
in 15 min

F1 3.5 ± 0.2 0.55 ± 0.05 99.1 ± 1.2 28 ± 2 25 ± 3 92.5 ± 2.1

F2 3.4 ± 0.3 0.61 ± 0.04 99.5 ± 0.8 22 ± 1 19 ± 2 98.7 ± 1.5

F3 3.6 ± 0.2 0.52 ± 0.06 98.8 ± 1.5 35 ± 3 31 ± 2 89.4 ± 2.5

F4 3.5 ± 0.1 0.58 ± 0.03 99.2 ± 1.1 30 ± 2 26 ± 3 94.1 ± 1.9

F5 3.7 ± 0.3 0.49 ± 0.07 99.6 ± 0.9 40 ± 2 36 ± 2 85.3 ± 2.8

F6 3.6 ± 0.2 0.54 ± 0.05 98.9 ± 1.3 34 ± 3 30 ± 1 91.8 ± 2.2

Based on the results, formulation F2, containing 6% w/w Crospovidone, would be selected as

the optimized batch due to its rapid disintegration time (19 seconds) and high drug release

profile (98.7% in 15 minutes), while maintaining acceptable hardness and friability.[15]

Conclusion
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The development of fast-disintegrating Loratadine tablets can be successfully achieved using a

systematic formulation approach with the direct compression method. The choice and

concentration of the superdisintegrant are paramount; Crospovidone has been shown to be

highly effective in achieving rapid disintegration and dissolution.[2][15][16] By following the

outlined protocols, researchers can formulate and evaluate robust FDTs that meet all critical

quality attributes, offering a patient-centric alternative to conventional oral dosage forms. The

optimized formulation should demonstrate stability under accelerated conditions, ensuring

product quality throughout its shelf life.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://rjptonline.org/AbstractView.aspx?PID=2021-14-11-41
https://ijppr.humanjournals.com/wp-content/uploads/2017/03/5.Mahmoud-M.A.-Elsayed-Khalid-A.Khalid-Hatem-A.Sarhan-Mahmoud-E.M.-Elsadek.pdf
https://www.ijrar.org/papers/IJRAR2001543.pdf
https://www.pharmtech.com/view/influence-superdisintegrants-immediate-release
https://www.benchchem.com/product/b8087836#formulation-development-of-fast-disintegrating-loratadine-tablets
https://www.benchchem.com/product/b8087836#formulation-development-of-fast-disintegrating-loratadine-tablets
https://www.benchchem.com/product/b8087836#formulation-development-of-fast-disintegrating-loratadine-tablets
https://www.benchchem.com/product/b8087836#formulation-development-of-fast-disintegrating-loratadine-tablets
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8087836?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8087836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

